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molecular formula C10H10Cl2O4 B2915957 2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid CAS No. 701915-91-5

2-(3,5-Dichlorophenoxy)-3-methoxypropanoic acid

Cat. No. B2915957
M. Wt: 265.09
InChI Key: HOAMUXJQCGJKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271130B2

Procedure details

An emulsion of methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate in sodium hydroxide (0.14 g) and water (2 ml) was stirred at ambient temperature for 2 hours when a clear solution was produced. The mixture was acidified with concentrated sulphuric acid (0.34 g), diluted with water then extracted with diethyl ether. The organic phase was separated, extracted with aqueous sodium hydrogen carbonate and the organic phase discarded. The basic aqueous extract was acidified with concentrated hydrochloric acid and extracted with diethyl ether. The extract was dried over magnesium sulphate and evaporated under reduced pressure to give a colourless oil, 0.50 g, containing a mixture of the required product and 2-(3,5-dichlorophenoxy)-acrylic acid in the ratio 2:1, which was used in the next Stage without further purification. 2-(3,5-Dichlorophenoxy)-3-methoxypropionic acid was characterised from its NMR spectrum.
Name
2-(3,5-dichlorophenoxy)-acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(C(COC)[C:10](OC)=[O:11])C=C(Cl)C=1.S(=O)(=O)(O)O.[Cl:22][C:23]1[CH:24]=[C:25]([CH:32]=[C:33]([Cl:35])[CH:34]=1)[O:26][C:27](=[CH2:31])[C:28]([OH:30])=[O:29]>[OH-].[Na+].O>[Cl:22][C:23]1[CH:24]=[C:25]([CH:32]=[C:33]([Cl:35])[CH:34]=1)[O:26][CH:27]([CH2:31][O:11][CH3:10])[C:28]([OH:30])=[O:29] |f:3.4|

Inputs

Step One
Name
2-(3,5-dichlorophenoxy)-acrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(OC(C(=O)O)=C)C=C(C1)Cl
Step Two
Name
methyl 2-(3,5-dichlorophenyl)-3-methoxypropionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)OC)COC
Name
Quantity
0.14 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.34 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced
EXTRACTION
Type
EXTRACTION
Details
then extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The basic aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless oil, 0.50 g
ADDITION
Type
ADDITION
Details
containing

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(OC(C(=O)O)COC)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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